molecular formula C18H21ClN6O2 B4419618 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878431-51-7

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4419618
CAS No.: 878431-51-7
M. Wt: 388.8 g/mol
InChI Key: UBZMPTQAQRMENQ-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a methylpiperazinyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include a purine derivative, which undergoes alkylation and substitution reactions to introduce the chlorobenzyl and methylpiperazinyl groups. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the purine ring or the substituent groups are oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide, dichloromethane

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with biological targets such as nucleic acids or proteins.

Medicine

In medicine, purine derivatives have been explored for their therapeutic potential in treating diseases like cancer, viral infections, and neurological disorders. This compound could be evaluated for its pharmacological properties and potential as a drug candidate.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and methylpiperazinyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to other purine derivatives.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZMPTQAQRMENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118536
Record name 7-[(3-Chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878431-51-7
Record name 7-[(3-Chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878431-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[(3-Chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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